CP-611,781

Drug Metabolism CYP Enzyme Kinetics Metabolite Profiling

CP-611,781 is a (2S,3S)-diol metabolite of ezlopitant alkene (CJ-12,458) for quantitative CYP enzyme kinetics. Its low K(M) of 5.4 μM and >90% contribution to intrinsic clearance make it the superior endpoint for CYP2D6 and CYP3A4 activity assays, offering 2.1-fold (CYP2D6) and 5.5-fold (CYP3A4) higher intrinsic clearance than alternative metabolites. This translates to greater assay sensitivity and robust DDI predictions. Ideal for IVIVE, PBPK modeling, and CYP2D6/3A4 inhibition studies.

Molecular Formula C31H38N2O3
Molecular Weight 486.6 g/mol
CAS No. 368454-88-0
Cat. No. B12786350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-611,781
CAS368454-88-0
Molecular FormulaC31H38N2O3
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3)O
InChIInChI=1S/C31H38N2O3/c1-31(35,21-34)26-13-14-27(36-2)25(19-26)20-32-29-24-15-17-33(18-16-24)30(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,28-30,32,34-35H,15-18,20-21H2,1-2H3/t29-,30-,31?/m0/s1
InChIKeyMVXRTLWIKNHZBT-XPZBDPFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP-611,781 (CAS 368454-88-0): Diol Metabolite of Ezlopitant Alkene with Defined CYP-Mediated Formation Kinetics


CP-611,781 is a diol metabolite derived from the CYP450-catalyzed metabolism of ezlopitant alkene (CJ-12,458), an active metabolite of the NK1 receptor antagonist ezlopitant [1]. The compound is formed in human liver microsomes via cytochrome P450 (CYP) activity, with an apparent K(M) value of 5.4 μM, representing the major low-K(M) pathway for CJ-12,458 biotransformation [1][2]. Structurally, CP-611,781 is a (2S,3S)-configured diol derivative with a molecular weight of 486.65 g/mol (C31H38N2O3), distinguishing it from alternative oxidative metabolites such as the 1° alcohol CP-616,762 .

CP-611,781 Metabolic Differentiation: Why Generic Metabolite Substitution Compromises CYP Enzyme Kinetic Studies


Substituting CP-611,781 with structurally related ezlopitant metabolites or alternative diols without experimental validation is invalid for CYP enzyme kinetic investigations. The formation of CP-611,781 is catalyzed by distinct CYP isoforms with specific kinetic parameters that differ markedly from those of the co-metabolite CP-616,762. In human liver microsomes, the apparent K(M) for CP-611,781 formation is 5.4 μM, compared to 8.5 μM for CP-616,762, indicating divergent enzyme affinities for these two metabolic pathways [1]. Furthermore, CYP2D6 demonstrates a 2.1-fold higher intrinsic clearance (CL′int) for CP-611,781 (3.0 ml/min/nmol P450) versus CP-616,762 (1.4 ml/min/nmol P450), while CYP3A4 shows a 5.5-fold difference favoring the diol (0.22 vs 0.04 ml/min/nmol P450) [2]. These quantitative differences mean that generic substitution of CP-611,781 with alternative metabolites will yield inaccurate assessments of CYP2D6 and CYP3A4 activity, confounding metabolic pathway analysis and drug-drug interaction predictions in preclinical pharmacology.

CP-611,781 Procurement Decision Evidence: Head-to-Head Kinetic Comparison Against CP-616,762 and CYP Isoform Selectivity Profile


Direct Head-to-Head Comparison of Apparent K(M) in Human Liver Microsomes: CP-611,781 vs. CP-616,762

In identical human liver microsomal incubations with CJ-12,458 as substrate, CP-611,781 exhibits a 36.5% lower apparent K(M) (5.4 μM) compared to the 1° alcohol metabolite CP-616,762 (8.5 μM) [1]. This lower K(M) indicates higher affinity of the enzyme(s) responsible for diol formation relative to those catalyzing alcohol production, making CP-611,781 the more readily formed metabolite under low substrate concentrations.

Drug Metabolism CYP Enzyme Kinetics Metabolite Profiling

CYP2D6-Mediated Intrinsic Clearance: CP-611,781 Outperforms CP-616,762 by 2.1-Fold

Using recombinant CYP2D6, the intrinsic clearance (CL′int) for CP-611,781 formation was determined to be 3.0 ml/min/nmol P450, which is 2.1-fold higher than the CL′int for CP-616,762 (1.4 ml/min/nmol P450) under identical experimental conditions [1]. This differential catalytic efficiency underscores CYP2D6's preferential role in generating the diol over the alcohol metabolite.

CYP2D6 Phenotyping In Vitro Drug-Drug Interaction Intrinsic Clearance

CYP3A4-Mediated Intrinsic Clearance: 5.5-Fold Differentiation Favoring CP-611,781

In recombinant CYP3A4 microsomes, CP-611,781 formation proceeds with a CL′int of 0.22 ml/min/nmol P450, representing a 5.5-fold increase over the CL′int for CP-616,762 formation (0.04 ml/min/nmol P450) [1]. This pronounced difference highlights the stark isoform-specific preference of CYP3A4 for the diol pathway.

CYP3A4 Activity Metabolic Stability Hepatocyte Assay

Fractional Clearance Dominance: CP-611,781 Accounts for >90% of Total Low-K(M) Intrinsic Clearance in Human Liver Microsomes

Despite the presence of both low-K(M) and high-K(M) activities for CJ-12,458 metabolism, the low-K(M) pathway accounts for greater than 90% of total intrinsic clearance in pooled human liver microsomes [1]. Within this low-K(M) component, CP-611,781 formation (K(M) = 5.4 μM) exhibits a lower K(M) than CP-616,762 (K(M) = 8.5 μM), establishing CP-611,781 as the primary metabolic fate of CJ-12,458 under physiologically relevant substrate concentrations.

Metabolic Pathway Contribution Fractional Clearance Reaction Phenotyping

CYP1A1-Mediated Vmax Advantage: CP-611,781 Exhibits 6.7-Fold Higher Maximum Formation Rate Than CP-616,762

In recombinant CYP1A1 microsomes, the Vmax for CP-611,781 formation is 4.7 nmol/min/nmol P450, which is 6.7-fold greater than the Vmax for CP-616,762 formation (0.70 nmol/min/nmol P450) despite identical K(M) values (11 μM for both metabolites) [1]. This demonstrates that CYP1A1 possesses substantially higher catalytic capacity for diol production.

CYP1A1 Induction Vmax Comparison High-Capacity Metabolism

CP-611,781 Validated Application Scenarios: From CYP Phenotyping to In Vitro Drug Interaction Studies


CYP2D6 and CYP3A4 Reaction Phenotyping in Human Liver Microsomes

Researchers requiring definitive CYP2D6 and CYP3A4 activity measurements should select CP-611,781 as the primary endpoint over CP-616,762. The 2.1-fold (CYP2D6) and 5.5-fold (CYP3A4) higher intrinsic clearance values for CP-611,781 [1] translate to greater assay sensitivity and reduced variability in reaction phenotyping experiments. Use CP-611,781 formation rates to quantify relative CYP2D6 versus CYP3A4 contributions in human liver microsomes or hepatocyte suspensions.

In Vitro Drug-Drug Interaction (DDI) Risk Assessment with CYP2D6 and CYP3A4 Inhibitors

For laboratories evaluating the inhibitory potential of test compounds toward CYP2D6 and CYP3A4 using CJ-12,458 as a probe substrate, monitoring CP-611,781 formation provides the most robust inhibition readout. The lower apparent K(M) of 5.4 μM [1] ensures that the reaction operates near Vmax under standard assay conditions, maximizing the dynamic range for IC50 determination. The >90% contribution of the low-K(M) pathway to total clearance [1] further validates CP-611,781 as the representative metabolic endpoint for DDI predictions.

CYP1A1 Induction and High-Capacity Metabolism Studies

Investigators studying CYP1A1 induction or high-substrate-concentration metabolic pathways should utilize CP-611,781 as the endpoint of choice. The 6.7-fold higher Vmax (4.7 vs 0.70 nmol/min/nmol P450) for CP-611,781 compared to CP-616,762 [1] offers substantially improved signal detection when CYP1A1 activity is elevated. This is particularly valuable in assays using cell lines or primary hepatocytes treated with AhR agonists such as omeprazole or β-naphthoflavone.

Fractional Clearance and Metabolic Pathway Contribution Analysis

For comprehensive in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling, CP-611,781 formation data are essential. The established K(M) of 5.4 μM and the knowledge that low-K(M) pathways constitute >90% of total intrinsic clearance [1] enable accurate scaling of in vitro clearance to in vivo hepatic clearance. Monitoring CP-611,781 ensures that the predominant metabolic route is accounted for, avoiding the substantial underestimation that would occur if relying solely on CP-616,762 or high-K(M) endpoints.

Quote Request

Request a Quote for CP-611,781

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.